4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol
Description
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with an active carbonyl compound
Properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C17H18ClNO/c1-10-5-6-15(11(2)7-10)19-9-14-13(4)17(18)12(3)8-16(14)20/h5-9,20H,1-4H3 |
InChI Key |
UEQMFNHQQWBUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C(=C2C)Cl)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves the reaction of 4-chloro-3,5-dimethylphenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction mixture is typically refluxed for about an hour and then cooled to room temperature. The resulting mixture is concentrated to give a yellow solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial activities, making it useful in the development of antibacterial agents.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imine nitrogen and phenolic oxygen atoms, forming a square planar geometry around the metal ion . This coordination can enhance the compound’s biological activity by interacting with cellular targets and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(E)-[(2,6-dimethylphenyl)imino]methyl]phenol: Similar structure but with different substitution patterns on the phenyl ring.
4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol: Another isomer with different dimethyl substitutions.
Uniqueness
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and dimethyl groups on the phenol ring can affect its electronic properties and interactions with metal ions, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
